molecular formula C14H14FNOTe B13409726 Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- CAS No. 84438-44-8

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-

Cat. No.: B13409726
CAS No.: 84438-44-8
M. Wt: 358.9 g/mol
InChI Key: BQFRUUJVOLZWQY-UHFFFAOYSA-N
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Description

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- typically involves the reaction of 4-fluorophenyl tellurium trichloride with N,N-dimethylbenzenamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds or complete removal of the tellurium atom.

    Substitution: Compounds where the tellurium atom is replaced by other functional groups.

Scientific Research Applications

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- involves its interaction with molecular targets through the tellurium atom. The compound can form covalent bonds with biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-((4-chlorophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-bromophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-iodophenyl)tellurinyl)-N,N-dimethyl-

Uniqueness

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

84438-44-8

Molecular Formula

C14H14FNOTe

Molecular Weight

358.9 g/mol

IUPAC Name

4-(4-fluorophenyl)tellurinyl-N,N-dimethylaniline

InChI

InChI=1S/C14H14FNOTe/c1-16(2)12-5-9-14(10-6-12)18(17)13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI Key

BQFRUUJVOLZWQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)F

Origin of Product

United States

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